molecular formula C10H10ClFO B13570510 4-(2-Chloro-4-fluorophenyl)butan-2-one

4-(2-Chloro-4-fluorophenyl)butan-2-one

Cat. No.: B13570510
M. Wt: 200.64 g/mol
InChI Key: GONPGZYIPQFCPH-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)butan-2-one is a halogenated aromatic ketone featuring a butan-2-one backbone substituted with a 2-chloro-4-fluorophenyl group at the fourth carbon. Chloro- and fluoro-substituted aromatic ketones are often intermediates in synthesizing bioactive molecules due to their electron-withdrawing properties, which enhance stability and reactivity in substitution or coupling reactions . For instance, 1-(2-Chloro-4-fluorophenyl)butan-2-one (a positional isomer) was listed as a discontinued product, suggesting exploratory use in niche synthetic pathways . The compound’s halogenated aryl group may confer unique physicochemical properties, such as increased lipophilicity, which could influence its pharmacokinetic behavior in drug candidates or pesticidal agents.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3

InChI Key

GONPGZYIPQFCPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process uses aluminum chloride as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature for about 4 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified using column chromatography with a mixture of ethyl acetate and n-hexane as the eluent .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products are usually halogenated derivatives.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound primarily acts on enzymes and receptors, altering their activity. This interaction often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2-Chloro-4-fluorophenyl)butan-2-one, comparing their molecular properties, applications, and safety profiles based on the evidence:

Compound Name Molecular Weight (g/mol) Substituents/Modifications Key Applications/Findings Safety/Regulatory Notes Source Evidence IDs
This compound Not reported 2-Cl, 4-F on phenyl ring Likely intermediate for pharmaceuticals/agrochemicals (inferred from analogs) No direct safety data; handle as hazardous N/A
4-(Phenylsulfanyl)butan-2-one 180.27 Phenylsulfanyl group at C4 Potent tyrosinase inhibitor; anti-melanogenic in zebrafish; low cytotoxicity (<50 µM) Safer than arbutin for cosmetic use
4-(4-Hydroxyphenyl)butan-2-one (Raspberry ketone) 164.20 4-OH on phenyl ring Fragrance ingredient; lure for pest control (e.g., melolure synthesis) IFRA safety standards for 12 product categories
4-Phenyl-2-butanone 148.20 Phenyl group at C4 Laboratory chemical (general solvent/synthetic intermediate) No specific restrictions; standard lab handling
4-[4-(Trifluoromethyl)phenyl]butan-2-one 216.20 4-CF3 on phenyl ring Specialty lab reagent; potential fluorinated intermediate Lab use only; 95% purity
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one 224.26 3-OCH2CH3, 4-OH on phenyl ring Antimicrobial (patented with ammonium compounds); cosmetic formulations Patent-pending; no toxicity data
4-Chloro-1-(2,5-difluorophenyl)butan-1-one 218.63 Cl at C4, 2,5-diF on phenyl ring Pharmaceutical intermediate (white powder); predicted boiling point 293.5°C Handle as irritant

Key Comparative Insights:

Bioactivity and Applications: 4-(Phenylsulfanyl)butan-2-one exhibits significant tyrosinase inhibition, outperforming traditional agents like arbutin in melanogenesis suppression . In contrast, 4-(4-Hydroxyphenyl)butan-2-one is primarily used in fragrances and pest attractants, with well-documented safety guidelines . Halogenation (Cl/F) in this compound and its analogs may enhance binding affinity in drug targets but requires careful toxicity profiling, as seen with discontinued isomers .

Physicochemical Properties: Fluorinated derivatives like 4-[4-(trifluoromethyl)phenyl]butan-2-one show increased molecular weight and stability, making them valuable in fluorinated API synthesis . The sulfanyl group in 4-(Phenylsulfanyl)butan-2-one contributes to its unique non-competitive inhibition mechanism against tyrosinase .

Safety and Regulatory Status: 4-(4-Hydroxyphenyl)butan-2-one has the most comprehensive safety profile, with IFRA regulating its use in cosmetics .

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